

# Strategic Sourcing & Technical Profile: 2-Chloroadamantane

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## Compound of Interest

Compound Name: 2-Chloroadamantane

CAS No.: 7346-41-0

Cat. No.: B1585024

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CAS: 7346-41-0 | Formula:  $C_{10}H_{15}Cl$  | MW: 170.68 g/mol [1]

## Executive Summary

**2-Chloroadamantane** is a secondary alkyl halide derivative of the diamondoid hydrocarbon adamantane.[1] Unlike its tertiary isomer (1-chloroadamantane), which is widely used in legacy antivirals (Amantadine, Rimantadine), the 2-chloro derivative is a specialized intermediate critical for next-generation photoresist materials (193 nm ArF lithography) and emerging pharmaceutical pharmacophores (metabolic stability enhancement).

This guide addresses the primary challenge in sourcing this compound: Isomeric Purity. Due to the high stability of the tertiary adamantyl carbocation, many synthesis routes favor the 1-chloro isomer as a byproduct. For high-precision applications (e.g., semiconductor manufacturing), the presence of 1-chloroadamantane is a critical failure mode.

## Part 1: The Chemical Profile & Isomeric Challenge

### Structural Distinction

The adamantane cage consists of four tertiary carbons (bridgeheads, position 1) and six secondary carbons (bridges, position 2).

- 1-Chloroadamantane: Formed via tertiary carbocation; thermodynamically stable; common impurity.[1]

- **2-Chloroadamantane**: Formed at the secondary carbon; kinetically harder to access selectively; the target compound.

## Critical Applications

- Advanced Lithography (Photoresists): **2-Chloroadamantane** is a precursor to 2-alkyl-2-adamantyl methacrylates.<sup>[1]</sup> These monomers are essential for 193 nm chemically amplified photoresists because the adamantane cage provides plasma etch resistance, while the 2-alkyl-2-adamantyl ester bond is acid-labile, allowing for high-resolution pattern transfer.
- Medicinal Chemistry ("Lipophilic Bullet"): While 1-adamantyl groups are common (Memantine, Saxagliptin), the 2-adamantyl group is increasingly used to fine-tune lipophilicity ( ) and metabolic stability without the steric bulk associated with the bridgehead position.

## Part 2: Synthesis Routes & Impurity Profiling

Understanding the synthesis route of your supplier is the only way to predict their impurity profile.

### Route A: Direct Chlorination (High Risk)

Radical chlorination of adamantane.<sup>[1]</sup>

- Mechanism: Non-selective radical substitution.<sup>[1]</sup>
- Impurity Profile: High levels of 1-chloroadamantane (up to 50%) and polychlorinated species.<sup>[1]</sup>
- Verdict: Avoid for pharma/electronic grade unless rigorous purification is documented.<sup>[1]</sup>

### Route B: From 2-Adamantanone (Preferred)

Reduction of 2-adamantanone to 2-adamantanol, followed by chlorination (e.g., with

or

).<sup>[1]</sup>

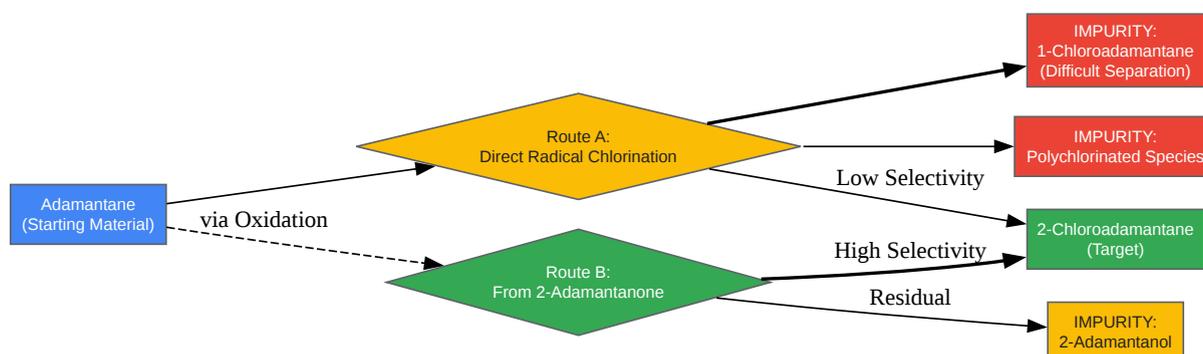
- Mechanism:

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substitution on a pre-functionalized secondary carbon.[1]

- Impurity Profile: Primary impurity is unreacted 2-adamantanone or 2-adamantanone.[1] Low risk of 1-chloro isomer.
- Verdict: Recommended for high-purity sourcing.[1]

## Visualization: Synthesis & Impurity Logic



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Caption: Comparison of synthesis routes. Route A generates the difficult-to-separate 1-chloro isomer, while Route B yields a cleaner profile.

## Part 3: Commercial Sourcing Strategy

### Supplier Tiers

Suppliers are categorized by their ability to support R&D vs. Bulk GMP manufacturing.[1]

#### Tier 1: Validated Catalog Suppliers (R&D / Gram Scale)

Best for: Reference standards, initial screening, and high-confidence purity.

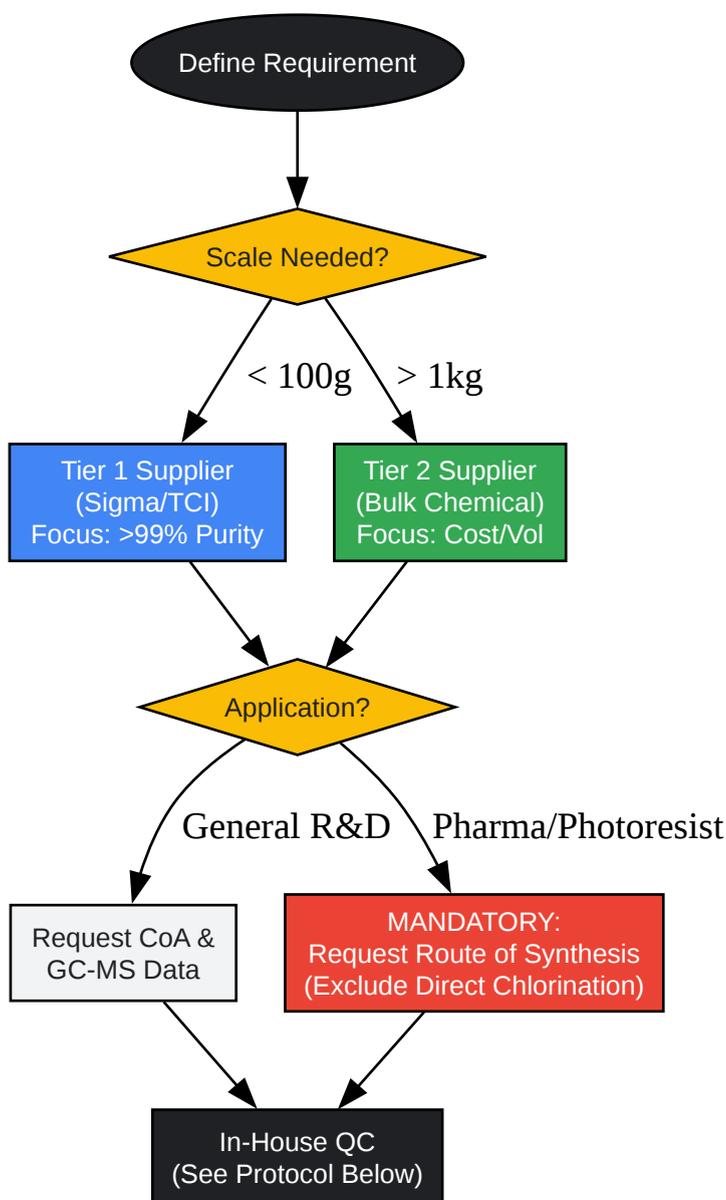
- Sigma-Aldrich (Merck): High reliability, provides detailed CoA including GC purity.[1]
- TCI Chemicals: Strong inventory of adamantane derivatives; typically >98% purity.[1]
- Thermo Fisher (Alfa Aesar): Standard source for building blocks.[1]
- BLD Pharm: Good balance of cost and quality for medicinal chemistry intermediates.[1]

## Tier 2: Bulk Manufacturers (Kilogram / Pilot Scale)

Best for: Scale-up, photoresist formulation, and cost-optimization.

- Meryer (Shanghai) Chemical Technology: Specializes in complex organic building blocks.[1]
- Capot Chemical: Experienced in custom synthesis of adamantane derivatives.[1]
- Notes: When sourcing from Tier 2, you must request the "Route of Synthesis" (ROS) statement to confirm they are not using direct chlorination.

## Decision Matrix for Sourcing



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Caption: Decision tree for selecting a supplier based on scale and application criticality.

## Part 4: Self-Validating Quality Control Protocol Analytical Challenge

1-Chloroadamantane and **2-Chloroadamantane** have similar boiling points but distinct retention times on non-polar columns due to the shape selectivity of the adamantane cage.

## GC-MS Method (Standard Operating Procedure)

Objective: Quantify **2-Chloroadamantane** and detect 1-Chloroadamantane impurity >0.1%.

Parameter	Setting
Instrument	GC-MS (Single Quadrupole or TQ)
Column	Agilent J&W DB-5ms (or equivalent) 30m x 0.25mm, 0.25µm film
Carrier Gas	Helium @ 1.0 mL/min (Constant Flow)
Inlet Temp	250°C (Split ratio 50:[1]1)
Oven Program	60°C (hold 1 min) → 10°C/min → 280°C (hold 5 min)
Detection	EI Source (70 eV), Scan range 40-400 amu
Target Ions	m/z 135 (Adamantyl cation), m/z 170 (Molecular ion)

## Validation Criteria (System Suitability)

- Resolution ( ): Inject a mixture of 1-Cl and 2-Cl standards.  
must be > 1.[1]5. (1-Cl typically elutes before 2-Cl on non-polar phases due to slightly higher volatility/globularity).[1]
- Blank Run: No interference at the retention time of the target (approx 12-14 min depending on flow).
- Mass Spec Verification: The fragmentation pattern must match the NIST library (Base peak m/z 91 or 135 depending on fragmentation pathway).

## Part 5: Handling & Stability[1]

Property	Value	Handling Note
Physical State	White Crystalline Solid	Hygroscopic; store in desiccator.[1]
Melting Point	194-195°C	High MP indicates good thermal stability.[1]
Solubility	DCM, Chloroform, Toluene	Insoluble in water.[1] Avoid protic solvents for storage.[1]
Stability	Hydrolysis Sensitive	Critical: Protect from moisture. [1] The C-Cl bond at the 2-position is less labile than the 1-position but can still hydrolyze to 2-adamantanol under acidic/moist conditions.

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